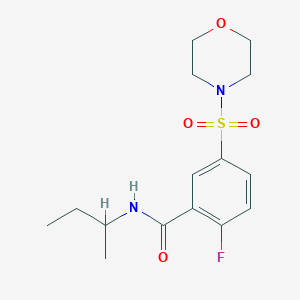
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in treating various forms of cancer. This compound was first synthesized by Bayer in 1999 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer cell growth and survival. By blocking these kinases, N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can slow or stop the growth of cancer cells, as well as prevent the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 is its ability to target multiple kinases involved in cancer cell growth and survival. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 is its potential to cause toxicity in non-cancerous cells, which can limit its therapeutic potential.
Zukünftige Richtungen
Future research on N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 could focus on developing more potent and selective inhibitors of specific kinases involved in cancer cell growth and survival. Additionally, research could explore the use of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects. Finally, further studies could investigate the potential of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in treating other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 involves the reaction of 2-fluoro-5-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This amide is then treated with morpholine and sulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases play important roles in cancer cell proliferation, angiogenesis, and metastasis.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-3-11(2)17-15(19)13-10-12(4-5-14(13)16)23(20,21)18-6-8-22-9-7-18/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBVRJBLHBFKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6111393.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B6111400.png)
![N-[4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6111408.png)
![potassium [2-hydroxy-3-(2-naphthyloxy)propyl]sulfamate](/img/structure/B6111424.png)
![9-(3-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6111428.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6111430.png)

![2-bromo-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B6111442.png)
![2-hydroxy-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B6111448.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6111457.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6111482.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B6111489.png)